synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a bioisostere of purines, this fused ring system has demonstrated a remarkable breadth of biological activities, attracting significant attention from researchers.[1] Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), phosphodiesterases, and phosphoinositide 3-kinases (PI3Ks), making them valuable candidates for oncology and inflammation research.[1][2][3] For instance, apitolisib, a thienopyrimidine-based drug, is in clinical trials for the treatment of solid cancers.[2]
The target molecule of this guide, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, incorporates the key thienopyrimidinone structure with a carboxylic acid moiety. This functional group provides a critical handle for modifying solubility, introducing further structural diversity, or acting as a key pharmacophoric element for target binding. This guide provides a comprehensive, technically-grounded framework for the synthesis of this important molecule, designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and widely adopted approach to constructing the thieno[3,2-d]pyrimidin-4-one scaffold involves the cyclization of a suitably substituted 3-aminothiophene precursor.[2] Our retrosynthetic analysis, therefore, begins by disconnecting the pyrimidinone ring to reveal this key intermediate.
The pyrimidinone ring is typically formed by reacting the 3-amino group and the 2-ester group of the thiophene with a one-carbon (C1) source, such as formic acid. This leads us to a key intermediate: a 2-amino-3,5-disubstituted thiophene . This thiophene itself is most efficiently prepared via the versatile Gewald multicomponent reaction . This reaction allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.
The overall synthetic workflow can be visualized as follows:
Caption: High-level retrosynthetic workflow for the target molecule.
Part 2: Detailed Synthetic Pathway and Experimental Protocols
This section details a validated two-step synthetic route, beginning with the construction of the key thiophene intermediate followed by the pyrimidinone ring formation and final hydrolysis.
Step 1: Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate (Key Intermediate)
The cornerstone of this synthesis is the Gewald reaction, a powerful multicomponent reaction that assembles the thiophene ring in a single, efficient step. Our strategy employs dimethyl 1,3-acetonedicarboxylate, cyanoacetamide, and elemental sulfur. The base catalyst, typically a secondary amine like morpholine or diethylamine, is crucial for facilitating the initial Knoevenagel condensation and subsequent cyclization.
Reaction Scheme:
(Image of the chemical reaction for Step 1 would be placed here)
Causality and In-Field Insights:
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Choice of Base: Diethylamine is selected for its optimal basicity to promote the initial condensation without inducing significant side reactions like polymerization of the nitrile reactant.
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Solvent: Ethanol is an excellent solvent as it readily dissolves the starting materials and facilitates a homogenous reaction mixture. Its boiling point allows for effective temperature control.
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Temperature Control: The reaction is exothermic. Maintaining the temperature below 60 °C during the base addition is critical to prevent runaway reactions and ensure a high yield of the desired aminothiophene.
Detailed Experimental Protocol: Dimethyl 3-aminothiophene-2,5-dicarboxylate
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Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine dimethyl 1,3-acetonedicarboxylate (0.1 mol, 17.4 g), cyanoacetamide (0.1 mol, 8.4 g), and elemental sulfur (0.1 mol, 3.2 g) in 200 mL of absolute ethanol.
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Reaction Initiation: Stir the mixture to form a suspension. From the dropping funnel, add diethylamine (0.2 mol, 14.6 g) dropwise over 30 minutes. Monitor the internal temperature, ensuring it does not exceed 60°C. Use an ice-water bath for cooling if necessary.
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Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
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Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.
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Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C to a constant weight. The product, dimethyl 3-aminothiophene-2,5-dicarboxylate, should be obtained as a pale-yellow solid.
| Parameter | Value |
| Typical Yield | 80-88% |
| Appearance | Pale-yellow solid |
| Analytical Data | Confirm structure via ¹H NMR, ¹³C NMR, and MS |
Step 2: Cyclization and Hydrolysis to 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
The second step achieves the formation of the pyrimidinone ring. The most common synthetic pathways involve cyclizing the 3-amino-thiophene-2-carboxylate intermediate with a one-carbon source.[2] While reagents like formic acid or triethyl orthoformate are often used, formamide provides a direct and efficient route to the 4-oxo-pyrimidine ring system. Heating the aminothiophene diester in formamide results in simultaneous cyclization and hydrolysis of the ester at the 7-position.
Reaction Mechanism Visualization:
Caption: Key steps in the formamide-mediated cyclization mechanism.
Detailed Experimental Protocol: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
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Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place dimethyl 3-aminothiophene-2,5-dicarboxylate (0.05 mol, 11.5 g) and formamide (100 mL).
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Cyclization Reaction: Heat the mixture to 180-190°C in an oil bath and maintain this temperature for 4 hours. The reaction should be performed in a well-ventilated fume hood.
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Isolation: After the reaction period, cool the mixture to room temperature. A precipitate will form. Pour the mixture into 300 mL of cold water and stir for 30 minutes.
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Purification: Collect the crude product by vacuum filtration. To purify, suspend the solid in 100 mL of a 5% aqueous sodium bicarbonate solution and heat gently to dissolve. Filter the solution while hot to remove any insoluble impurities.
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Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 2-3. The target carboxylic acid will precipitate out of the solution.
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Final Collection and Drying: Collect the white precipitate by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and then dry in a vacuum oven at 80°C to yield the final product.
| Parameter | Value |
| Typical Yield | 70-78% |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₄N₂O₃S |
| Molecular Weight | 196.18 g/mol |
Conclusion and Future Directions
The synthetic route detailed in this guide provides a reliable and scalable method for producing 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. The two-step process, beginning with a Gewald multicomponent reaction followed by a formamide-mediated cyclization, is efficient and utilizes readily available starting materials. The carboxylic acid functional group on the final product serves as a versatile anchor for the synthesis of novel derivatives. Researchers in drug development can leverage this moiety to create libraries of compounds for screening against various biological targets, such as kinases and other enzymes implicated in disease.[3][4][5][6] Further optimization of reaction conditions and exploration of alternative cyclization reagents could lead to even more efficient synthetic protocols.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
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Ahmad, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. [Link]
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Peyrot, C., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
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Wang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
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Abdelgawad, M. A., et al. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][2][4][5]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal. [Link]
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Da Settimo, F., et al. (2016). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. [Link]
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Huang, Y., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. [Link]
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